molecular formula C13H12BrNO B1375075 2-(Benzyloxy)-5-bromo-4-methylpyridine CAS No. 847349-87-5

2-(Benzyloxy)-5-bromo-4-methylpyridine

Cat. No. B1375075
CAS RN: 847349-87-5
M. Wt: 278.14 g/mol
InChI Key: WMUZAUDQWAGJKI-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-5-bromo-4-methylpyridine” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-bromo-4-methylpyridine” are not available, benzyloxy compounds can generally be synthesized using the Williamson Ether Synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or a sulfonate ester.


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-bromo-4-methylpyridine” would likely consist of a pyridine ring substituted with a benzyloxy group at the 2-position, a bromo group at the 5-position, and a methyl group at the 4-position .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo various chemical reactions. For example, they can be oxidized to benzoates, which can then be hydrolyzed under basic conditions .

Scientific Research Applications

Asymmetric Synthesis

2-(Benzyloxy)-5-bromo-4-methylpyridine has been utilized in asymmetric synthesis, specifically in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via the bromo derivative. This process involves the direct alkylation with corresponding halides to obtain optically pure derivatives, such as t-butyl acetate and 5-methylpyridine derivatives (Micouin et al., 1994).

Benzylation of Alcohols

Another application is in the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. This method involves converting alcohols into benzyl ethers upon warming, demonstrating the utility of 2-benzyloxy-1-methylpyridinium triflate in the benzylation process with good to excellent yield across a range of alcohols (Poon & Dudley, 2006).

Synthesis of Pyridine-Based Derivatives

In the synthesis of novel pyridine-based derivatives, 2-(benzyloxy)-5-bromo-4-methylpyridine plays a critical role. Suzuki cross-coupling reactions involving this compound have been shown to produce novel pyridine derivatives with potential as chiral dopants for liquid crystals, along with investigations into their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Safety and Hazards

While specific safety data for “2-(Benzyloxy)-5-bromo-4-methylpyridine” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

5-bromo-4-methyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZAUDQWAGJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromo-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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